![molecular formula C21H19N3O B2655582 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine CAS No. 1241559-25-0](/img/structure/B2655582.png)

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

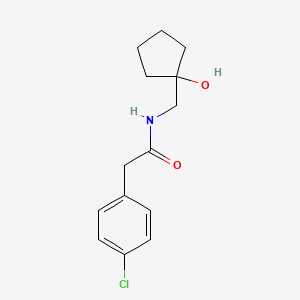

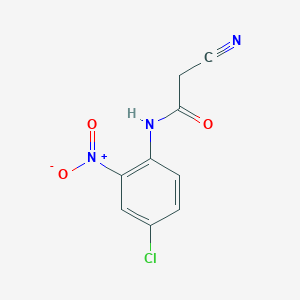

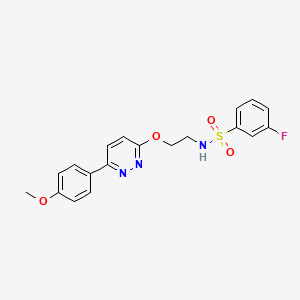

The compound “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine” is a derivative of the 1,3,4-oxadiazole class of compounds . Oxadiazole derivatives have been found to exhibit various biological properties, including anti-inflammatory, antioxidant, and anticancer properties.

Synthesis Analysis

The synthesis of similar compounds involves the use of density functional theory (DFT) calculations to investigate the electronic structures, absorption and emission spectra, and charge transportation properties . The precursor was synthesized by cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using FTIR, H-1-NMR, and mass spectral data . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include annulation reaction, followed by desulfurization/intramolecular rearrangement . The performance differences between different cyclometalated ligands were also observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) calculations . These calculations help in understanding the electronic structures, absorption and emission spectra, and charge transportation properties .Scientific Research Applications

Antifungal and Antimicrobial Applications

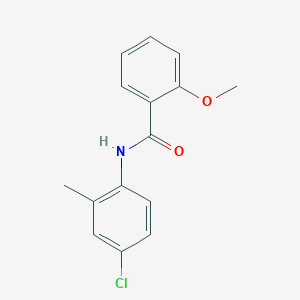

Compounds derived from 1,3,4-oxadiazole have shown promising antifungal activity against various human pathogenic fungal strains, including Candida albicans and Aspergillus species. The synthesis of these compounds employs green chemistry tools like molecular sieves and sonication, indicating a sustainable approach towards developing potential antifungal drugs (Nimbalkar et al., 2016). Moreover, certain 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Sharma et al., 2014).

Anticancer Research

The anticancer evaluation of 1,3,4-oxadiazole derivatives has revealed that these compounds exhibit good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancer models. This highlights the potential of 1,3,4-oxadiazole derivatives in the design and development of new anticancer drugs (Yakantham et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-2-14-24(19-13-12-16-8-6-7-11-18(16)19)15-20-22-23-21(25-20)17-9-4-3-5-10-17/h1,3-11,19H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSDOIXNQBEEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3CCC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2655499.png)

![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone](/img/structure/B2655515.png)

![2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2655520.png)